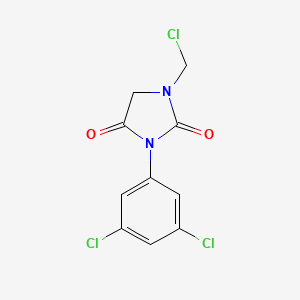
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3,5-dichlorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the imidazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems might be employed to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazolidine oxides, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-3-phenylimidazolidine-2,4-dione: Lacks the dichloro substitution on the phenyl ring.
1-(Bromomethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(Chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
65954-46-3 |
|---|---|
Fórmula molecular |
C10H7Cl3N2O2 |
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
1-(chloromethyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7Cl3N2O2/c11-5-14-4-9(16)15(10(14)17)8-2-6(12)1-7(13)3-8/h1-3H,4-5H2 |
Clave InChI |
HYJVOQGTKPAAPK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)N1CCl)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




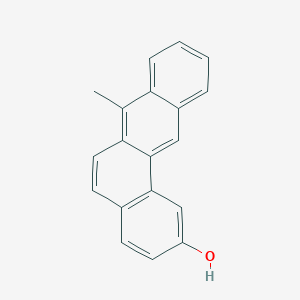

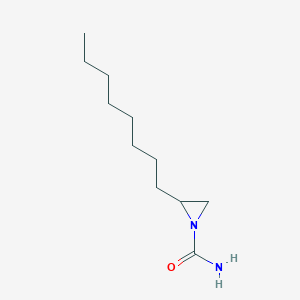
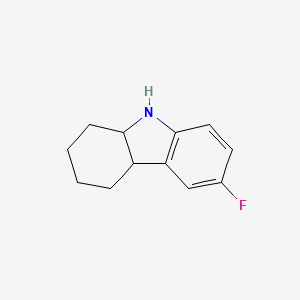

![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

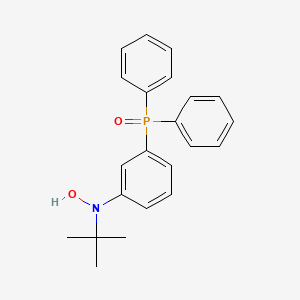
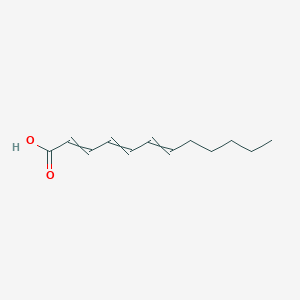

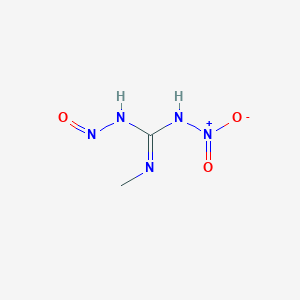
![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)
